Product packaging for Desmopressin acetate trihydrate(Cat. No.:CAS No. 62357-86-2)

Desmopressin acetate trihydrate

Cat. No.: B607070
CAS No.: 62357-86-2
M. Wt: 1183.3 g/mol
InChI Key: YNKFCNRZZPFMEX-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Vasopressin Analogs

The journey to the development of desmopressin (B549326) is rooted in the early 20th-century discoveries of the physiological effects of pituitary extracts.

Evolution from Arginine Vasopressin (AVP) Research

The story begins with the identification of vasopressin's role in regulating water balance and blood pressure. nih.gov AVP, a nonapeptide synthesized in the hypothalamus and released from the posterior pituitary, was first isolated and synthesized by Vincent du Vigneaud in 1953, a discovery that earned him the Nobel Prize in 1955. mdpi.com This seminal work opened the door for researchers to explore the structure-activity relationships of this crucial hormone. AVP exerts its effects by binding to different receptors: V1a receptors in vascular smooth muscle mediate vasoconstriction, while V2 receptors in the kidney's collecting ducts are responsible for its antidiuretic effects. mdpi.comderangedphysiology.com However, the therapeutic use of natural AVP was limited by its short half-life of 6 to 20 minutes and its non-specific receptor binding, which led to undesirable pressor effects. mdpi.comnih.gov

Early Synthetic Modifications and Their Rationale

The limitations of AVP spurred the development of synthetic analogues with improved properties. wikipedia.org Researchers aimed to create a compound with a more potent and prolonged antidiuretic effect, while minimizing its impact on blood pressure. acpjournals.org This was achieved through strategic modifications to the AVP molecule. nih.gov Early research focused on altering specific amino acids in the peptide sequence to enhance metabolic stability and receptor selectivity. nih.gov These modifications included changes to the amino acid sequence and side-chain alterations like N-methylation and cyclization. nih.gov

Academic Milestones in Desmopressin Development

A significant breakthrough occurred in the early 1970s with the synthesis of desmopressin (1-deamino-8-D-arginine vasopressin or dDAVP). unimi.it Independent studies by Cash et al. and Mannucci et al. demonstrated that desmopressin could raise plasma levels of factor VIII, a crucial clotting protein. unimi.it This discovery expanded its potential therapeutic applications beyond diabetes insipidus. Desmopressin has been in clinical use since 1972. drugbank.comnih.gov A pivotal moment in the advancement of vasopressin analogues was the cloning and characterization of the V1a, V1b, and V2 receptors in 1980, which provided a deeper understanding of their mechanisms and facilitated the design of more selective drugs. mdpi.com

Chemical Analogue Relationship to Endogenous Peptides

Desmopressin's unique therapeutic profile is a direct result of its specific structural modifications compared to the endogenous hormone, arginine vasopressin. mdpi.com

Structural Divergence from Arginine Vasopressin

Arginine vasopressin is a nine-amino-acid peptide with a cyclic structure formed by a disulfide bridge between two cysteine residues. mdpi.com Desmopressin is a synthetic analogue of AVP, meaning it is structurally similar but with key differences. drugbank.comnih.gov The molecular formula for Desmopressin acetate (B1210297) trihydrate is C48H74N14O17S2. nih.govwikidata.org

Significance of Specific Amino Acid Substitutions and Deaminations

Two critical modifications distinguish desmopressin from AVP:

Deamination of the N-terminal cysteine: The removal of the amino group from the cysteine at position 1 (deamination) significantly increases the hormone's half-life and enhances its antidiuretic activity. spandidos-publications.com This modification makes the molecule more resistant to degradation by enzymes. mdpi.comderangedphysiology.com

Substitution at position 8: The L-arginine found at the eighth position in AVP is replaced with its D-stereoisomer, D-arginine. mdpi.comderangedphysiology.com This change drastically reduces the molecule's pressor activity, making it highly selective for the V2 receptors responsible for antidiuresis. derangedphysiology.comunimi.itspandidos-publications.com This selectivity minimizes cardiovascular side effects. derangedphysiology.com

These modifications result in desmopressin having a much longer duration of action and a significantly higher antidiuretic potency compared to AVP, with minimal effects on blood pressure. drugbank.comacpjournals.org

Overview of Research Trajectories

Research into desmopressin acetate trihydrate has followed three main paths: understanding its fundamental interactions at the molecular and cellular level, characterizing its pharmacological effects in preclinical models, and refining its chemical synthesis and exploring further structural modifications.

Molecular and Cellular Biology Research

The primary focus of molecular and cellular biology research on desmopressin has been its interaction with the vasopressin V2 receptor, a G protein-coupled receptor (GPCR). nih.gov Desmopressin is a potent and selective V2R agonist. nih.govnih.gov Upon binding to the V2R, predominantly located on the basolateral membrane of renal collecting duct principal cells, it initiates a downstream signaling cascade. nih.govmdpi.com

This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). numberanalytics.comnih.gov Elevated cAMP levels, in turn, activate protein kinase A (PKA). nih.govnih.gov PKA-mediated phosphorylation of serine 256 on the aquaporin-2 (AQP2) water channel is a critical step that triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells. nih.govnih.gov This insertion of AQP2 channels into the cell membrane dramatically increases water reabsorption from the urine. mdpi.com

Molecular dynamics simulations have been employed to investigate the specific interactions responsible for desmopressin's binding to the V2R, providing insights into the molecular basis for its receptor selectivity. nih.gov Research has also identified other key molecular players in AQP2 trafficking, including the role of the cytoskeleton and various vesicle-associated proteins. nih.gov

Preclinical Pharmacological Investigations

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological effects of desmopressin. A significant area of investigation has been its potent antidiuretic effect. In animal models of central diabetes insipidus, such as the Brattleboro rat which has a genetic deficiency in vasopressin synthesis, administration of desmopressin leads to a marked reduction in urine output and an increase in urine osmolality. merckvetmanual.comnih.gov These studies have confirmed its efficacy in replacing the function of endogenous vasopressin.

Another major focus of preclinical research has been the hemostatic effects of desmopressin. It has been shown to increase plasma levels of factor VIII and von Willebrand factor (vWF). numberanalytics.compediatriconcall.com This is achieved through the stimulation of V2 receptors on endothelial cells, which triggers the release of these clotting factors. numberanalytics.com Animal models of hemostasis, such as the tail bleeding time and saphenous vein bleeding models in mice, have been used to demonstrate the ability of desmopressin to reduce bleeding time and improve coagulation. nih.gov Furthermore, some preclinical studies have explored the potential of novel desmopressin analogs, such as [V4Q5]dDAVP, in inhibiting tumor growth and angiogenesis in V2 receptor-expressing breast cancer xenografts. conicet.gov.arsemanticscholar.org

Synthetic Chemistry and Structural Modification Studies

The synthesis of desmopressin is a key area of chemical research. The most common method employed is solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.netgoogle.com This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. A critical step in the synthesis is the formation of the intramolecular disulfide bond between the mercaptopropionic acid at the N-terminus and the cysteine residue. researchgate.net

Various strategies for disulfide bond formation have been investigated, including oxidation of the free peptide in solution using reagents like iodine, or on-resin oxidation. researchgate.net More recent innovations include the use of liquid-phase electrochemical oxidation, which is considered a more environmentally friendly "green chemistry" approach. google.com

The initial structural modifications of desmopressin—deamination at position 1 and D-arginine at position 8—were foundational. The deamination of cysteine at position 1 enhances its antidiuretic effect and prolongs its duration of action by increasing its lipid solubility. researchgate.net The substitution of L-arginine with D-arginine at position 8 significantly reduces its affinity for the V1 receptor, thereby diminishing its pressor (vasoconstrictive) effects. researchgate.net Further research has explored other substitutions, such as the development of the analog [V4Q5]dDAVP, to investigate potential improvements in biological activity. conicet.gov.ar

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H74N14O17S2 B607070 Desmopressin acetate trihydrate CAS No. 62357-86-2

Properties

CAS No.

62357-86-2

Molecular Formula

C48H74N14O17S2

Molecular Weight

1183.3 g/mol

IUPAC Name

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate

InChI

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2

InChI Key

YNKFCNRZZPFMEX-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Appearance

white to light yellow crystal

Purity

>99% (or refer to the Certificate of Analysis)

Related CAS

16679-58-6 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adiuretin;  Deamino Arginine Vasopressin;  Desmogalen;  Vasopressin 1-Desamino-8-arginine;  trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate;  Nocutil. Pubchem ID64759

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

The synthesis of Desmopressin (B549326), a complex cyclic nonapeptide, is a multi-step process that has evolved with advancements in peptide chemistry.

Peptide Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

The primary method for synthesizing Desmopressin is Solid-Phase Peptide Synthesis (SPPS). researchgate.netgoogle.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. google.comresearchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the N-terminus of each amino acid is protected by an Fmoc group, which is removed before the next amino acid is coupled. researchgate.netgoogle.com

The synthesis begins by anchoring the C-terminal amino acid, glycine, to a suitable resin, such as Sieber Amide resin. google.com The subsequent amino acids are then added one by one in the desired sequence. google.com Key to the structure of Desmopressin is the intramolecular disulfide bridge between the N-terminal 3-mercaptopropionic acid (Mpr) and the cysteine (Cys) residue. google.com This is typically achieved through oxidation, which can be performed while the peptide is still attached to the resin (solid-phase oxidation) or after it has been cleaved from the resin (liquid-phase oxidation). researchgate.netgoogle.com

A variety of reagents and conditions are used throughout the synthesis. For instance, coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the formation of peptide bonds. google.com Piperidine is commonly used for the removal of the Fmoc protecting group. google.com

Purification and Isolation Techniques for Peptide Analogs

Following synthesis and cleavage from the solid support, the crude Desmopressin peptide must undergo rigorous purification to remove impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. researchgate.netgoogle.com

Various chromatographic conditions can be employed. For instance, a C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) sulfate (B86663) or acetic acid solution. google.comgoogle.com Gradient elution, where the concentration of the organic solvent is gradually increased, is used to separate Desmopressin from closely related impurities. google.comgoogle.com One particularly challenging impurity to separate is des-Gln4-desmopressin. google.com Size-exclusion chromatography can also be used as a purification step. nih.gov After purification, the final product is often obtained as a lyophilized (freeze-dried) powder. researchgate.netgoogle.com

Challenges and Innovations in Large-Scale Production (Academic Perspective)

Scaling up the synthesis of Desmopressin from a laboratory to an industrial scale presents several challenges. Maintaining process consistency and reproducibility is crucial, as variations in parameters like mixing efficiency and heat transfer can impact product quality and yield. worldpharmatoday.com The cost of raw materials, particularly the large quantities of solvents and reagents required for SPPS, is a significant economic factor. googleapis.com Furthermore, the purification of large batches of the peptide can be complex and requires highly efficient and scalable methods. google.com

Innovations in this area focus on improving efficiency and reducing costs. This includes optimizing the SPPS protocol to reduce the excess of reagents used and exploring more environmentally friendly solvents and reagents. google.comgoogleapis.com The development of high-load resins can also increase the yield of the synthesis. googleapis.com Another area of innovation is the method of forming the disulfide bond. While traditional methods often use oxidizing agents like iodine, newer approaches, such as liquid-phase electrochemical oxidation, are being explored to offer a more environmentally friendly and selective reaction. google.com The goal is to develop a robust, cost-effective, and sustainable process for the large-scale production of high-purity Desmopressin. google.comgoogleapis.com

Structural Analysis Techniques in Research

The unique structure of Desmopressin acetate (B1210297) trihydrate necessitates advanced analytical techniques for its complete characterization.

Conformational Studies of Desmopressin Acetate Trihydrate

Understanding the three-dimensional structure and conformational dynamics of Desmopressin is crucial for comprehending its biological activity. As a selective agonist for the vasopressin V2 receptor, its specific shape allows it to bind effectively to this receptor. medkoo.comnih.gov The cyclic nature of the molecule, due to the disulfide bridge, imposes significant constraints on its conformation. google.com

Spectroscopic Characterization (excluding basic identification data)

A variety of spectroscopic techniques are employed to confirm the structure and purity of Desmopressin. Mass spectrometry is a fundamental tool used to determine the molecular weight of the peptide and to identify fragments, which helps in confirming the amino acid sequence. nih.govresearchgate.net Techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are highly sensitive methods used for quantifying Desmopressin in biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, further confirming its structure. researchgate.net Other spectroscopic methods, such as infrared (IR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule's functional groups, offering "fingerprints" for identification and characterization. researchgate.netresearchgate.net

Crystallographic Studies and Ligand-Receptor Complex Determination

Crystallographic Studies

Ligand-Receptor Complex Determination

The structural basis for the interaction of desmopressin with its primary target, the vasopressin V2 receptor (V2R), has been elucidated through advanced structural biology techniques, primarily molecular dynamics simulations and cryo-electron microscopy (cryo-EM) of the closely related native ligand, arginine vasopressin (AVP).

Molecular dynamics simulations have been employed to model the binding of desmopressin to the V2R. These computational studies have provided insights into the specific interactions that govern the high selectivity of desmopressin for the V2R over other vasopressin and oxytocin (B344502) receptors. The simulations suggest a detailed molecular mechanism for desmopressin binding and have identified key transmembrane residues and internal water molecules that are crucial for stabilizing the agonist-bound state of the receptor.

A significant breakthrough in understanding this class of receptors came with the determination of the cryo-EM structure of the AVP-V2R-Gs signaling complex, resolved to 2.8 Å. ebi.ac.uk Although this structure features the native hormone AVP, it provides a high-resolution model for the binding of peptide agonists like desmopressin to the V2R. The study revealed that the peptide binds in a pocket within the transmembrane domain of the receptor. ebi.ac.uk

Key interactions observed in the AVP-V2R complex, which are presumed to be highly similar for desmopressin, involve extensive π-π stacking interactions between aromatic residues of the peptide (Tyrosine at position 2 and Phenylalanine at position 3) and key aromatic residues within the receptor's binding pocket. ebi.ac.uk The table below summarizes some of the key residues involved in the ligand-receptor interaction.

Peptide Residue (AVP)Interacting Receptor Residue (V2R)Type of InteractionSource
Tyrosine (Tyr2)Phenylalanine (F2876.51)π-π stacking ebi.ac.uk
Phenylalanine (Phe3)Phenylalanine (F2886.52)π-π stacking ebi.ac.uk
-Tryptophan (W2846.48)Packing against F287/F288 ebi.ac.uk

These interactions are believed to trigger conformational changes in the receptor, leading to the activation of the G-protein signaling cascade. ebi.ac.uk The structural modifications in desmopressin, specifically the deamination at position 1 and the D-arginine at position 8, are thought to optimize these interactions with the V2R, contributing to its high potency and selectivity. researchgate.net

Molecular Mechanisms of Action

Vasopressin Receptor Binding and Selectivity

The clinical efficacy of desmopressin (B549326) is fundamentally linked to its selective binding to vasopressin receptor subtypes. It shows a pronounced preference for the V2 receptor, with significantly lower affinity for V1 receptors.

Desmopressin is a potent and selective agonist for the vasopressin V2 receptor. nih.govdrugbank.comnih.govdrugbank.com These receptors are primarily located on the basolateral membrane of the collecting ducts within the kidneys. nih.govdrugbank.comnih.govdrugbank.comtargetmol.com The binding of desmopressin to V2 receptors is characterized by high affinity, with studies reporting an equilibrium dissociation constant (Kd) of approximately 0.76 nM in rat kidney membranes. nih.gov This strong binding initiates a signaling cascade responsible for the drug's antidiuretic effect. drugbank.comnih.gov The affinity of desmopressin for the V2 receptor is about four times that of the endogenous hormone AVP. researchgate.net Furthermore, its antidiuretic-to-vasopressor activity ratio is significantly higher than that of vasopressin, estimated to be 2000-4000:1, highlighting its potent V2 receptor-mediated effects. litfl.com

Table 1: Comparative Receptor Potency of Desmopressin

Feature Desmopressin Arginine Vasopressin (AVP)
V2 Receptor Affinity High High
Antidiuretic:Vasopressor Ratio 2000-4000:1 1:1

This table provides a comparative overview of the receptor potency of Desmopressin versus endogenous Arginine Vasopressin.

A critical characteristic of desmopressin is its markedly reduced affinity for V1 receptors, which mediate vasoconstriction. nih.govdrugbank.comresearchgate.netreddit.com This selectivity is a direct result of two key structural modifications to the native vasopressin molecule: the deamination of cysteine at position 1 and the substitution of L-arginine with D-arginine at position 8. researchgate.netspandidos-publications.comnih.gov The deamination of the first amino acid enhances its antidiuretic effect and prolongs its duration of action, while the D-arginine substitution significantly diminishes its affinity for the V1 receptor, thereby reducing its pressor (vasoconstrictive) capabilities. researchgate.net This structural alteration leads to a V2 receptor selectivity that is approximately 1500 times greater than for the V1 receptor. derangedphysiology.com

Further investigations have confirmed desmopressin's low affinity for the V1 receptor subtypes, V1a and V1b. nih.govdrugbank.com The V1a receptors are found on vascular smooth muscle and are responsible for the pressor effects of AVP. researchgate.net Desmopressin's negligible activity at these receptors accounts for its lack of significant vasoconstrictive effects. nih.govdrugbank.com While some studies suggest that desmopressin can bind to V1b receptors, its primary and clinically relevant actions are overwhelmingly mediated through the V2 receptor. reactome.org The minimal interaction with both V1a and V1b receptors underscores its targeted therapeutic action. nih.govdrugbank.comnih.gov

Table 2: Desmopressin Receptor Binding Affinity

Receptor Subtype Binding Affinity (Ki, nM) Reference
Vasopressin V2 Receptor 23 drugbank.com
Vasopressin V1a Receptor 62 drugbank.com

This table displays the reported binding affinities (Ki values) of desmopressin for human vasopressin V2 and V1a receptors.

Intracellular Signaling Pathways

The physiological response to desmopressin is a direct consequence of the intracellular signaling events that follow its binding to the V2 receptor.

Upon binding to the V2 receptor, a Gs-protein-coupled receptor, desmopressin induces a conformational change that activates the associated Gs protein. nih.govnih.gov This activation, in turn, stimulates the enzyme adenylate cyclase. drugbank.comnih.govnih.govwikipedia.org Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a vital second messenger. nih.govnih.govwikipedia.org This leads to an accumulation of intracellular cAMP in the renal tubule cells. nih.govnih.gov Studies have shown that in the inner medulla of the kidney, the AC6 isoform of adenylate cyclase is crucial for this dDAVP-promoted cAMP formation. nih.govresearchgate.netau.dk

The increase in intracellular cAMP levels directly triggers the activation of Protein Kinase A (PKA). nih.govresearchgate.netnih.gov cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. researchgate.net These active PKA subunits then phosphorylate specific downstream proteins, most notably the aquaporin-2 (AQP2) water channels. nih.govresearchgate.net This PKA-mediated phosphorylation of AQP2 is a critical step that promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane. nih.govresearchgate.net This process significantly increases the water permeability of the membrane, leading to enhanced water reabsorption from the urine. nih.govmedscape.com

Aquaporin-2 (AQP2) Translocation Mechanisms

Desmopressin's antidiuretic effect is primarily achieved by regulating the movement of aquaporin-2 (AQP2) water channels within the principal cells of the kidney's collecting ducts. myendoconsult.comwikipedia.org This process is initiated when desmopressin binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of these cells. myendoconsult.comlitfl.com

This binding event triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). youtube.compatsnap.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). patsnap.com PKA then phosphorylates specific proteins, leading to the translocation of vesicles containing AQP2 to the apical (luminal) membrane of the cell. myendoconsult.compatsnap.com The insertion of these AQP2 channels into the apical membrane increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume. wikipedia.orgyoutube.compatsnap.com

Beyond AQP2: Other Downstream Effectors in Research Models

While the AQP2 translocation mechanism is well-established, research suggests that desmopressin's actions may involve other downstream effectors. In research models, desmopressin has been shown to induce the production of nitric oxide (NO) in human endothelial cells. researchgate.net This effect is also mediated through the V2 receptor and cAMP signaling. researchgate.net Additionally, some studies suggest that desmopressin may influence the expression of other proteins involved in renal water and solute transport, although these mechanisms are not as fully elucidated as the AQP2 pathway.

Mechanism of Coagulation Factor Release

Desmopressin also plays a significant role in hemostasis by promoting the release of specific coagulation factors from endothelial cells. firsthope.co.innumberanalytics.com

Stimulation of von Willebrand Factor (vWF) Release

Desmopressin is a potent stimulator of von Willebrand factor (vWF) release from the Weibel-Palade bodies of endothelial cells. wikipedia.orgresearchgate.net This action is mediated by the binding of desmopressin to V2 receptors on these cells, which triggers a cAMP-dependent signaling cascade. researchgate.netnumberanalytics.comnih.gov The release of vWF is rapid, leading to a significant increase in its plasma concentration. numberanalytics.com vWF is crucial for primary hemostasis as it facilitates platelet adhesion to sites of vascular injury. patsnap.comdroracle.ai

The release of vWF from endothelial cells is a key component of desmopressin's hemostatic effect. Research has shown that desmopressin induces a three- to five-fold increase in plasma vWF levels. wikipedia.org This release is thought to occur from storage granules within the endothelial cells known as Weibel-Palade bodies. researchgate.netresearchgate.net Studies using human lung microvascular endothelial cells, which express endogenous V2 receptors, have demonstrated that desmopressin directly stimulates vWF secretion in a cAMP-dependent manner. nih.gov

Factor VIII Release Mechanisms from Endothelial Cells

In addition to vWF, desmopressin also increases the plasma levels of Factor VIII (FVIII). wikipedia.orgnumberanalytics.comnumberanalytics.com The mechanism is believed to involve the release of FVIII from its storage sites within endothelial cells, where it is often co-localized with vWF in Weibel-Palade bodies. researchgate.netnih.gov The release of vWF by desmopressin is thought to play a role in stabilizing FVIII in circulation, as vWF acts as a carrier protein for FVIII, protecting it from premature degradation. wikipedia.orgresearchgate.net

While the precise cellular source of the FVIII released by desmopressin has been a subject of investigation, evidence points towards endothelial cells. nih.govashpublications.org Studies in dogs with hemophilia A that received hepatocyte-driven gene therapy showed a rise in vWF but not FVIII after desmopressin administration, suggesting that the FVIII increase originates from non-hepatic cells, likely endothelial cells. wfh.org Furthermore, research indicates that the FVIII response to desmopressin is dependent on extrahepatic synthesis. nih.gov

Investigation of Tissue-Type Plasminogen Activator (tPA) Release

Desmopressin has also been shown to induce the release of tissue-type plasminogen activator (tPA) from endothelial cells. researchgate.netnih.govitjem.org This effect appears to be a direct and local action on the vascular endothelium. nih.govashpublications.org Studies involving intrabrachial artery infusions of desmopressin in healthy volunteers demonstrated a significant and rapid release of tPA in the infused arm, without a corresponding systemic release or release of vWF. nih.govashpublications.org This suggests a distinct local mechanism for tPA release that is independent of the systemic release of vWF. nih.govashpublications.org

Central Nervous System (CNS) Effects (Mechanistic Investigations)

The effects of desmopressin within the central nervous system are less well-defined than its renal and hemostatic actions. patsnap.com However, there is evidence to suggest that desmopressin can cross the blood-brain barrier to some extent and may exert effects through central vasopressin receptors. aap.org

Mechanistic investigations into the CNS effects of desmopressin are ongoing. It is hypothesized that desmopressin may influence neurotransmitter release and neuronal activity in specific brain regions. patsnap.com Some studies in animal models have suggested a role for desmopressin in modulating learning and memory processes, though the direct relevance to human physiology is still being explored. One proposed mechanism for its effect in nocturnal enuresis, independent of its renal action, is an increase in arousability through the vasopressin 1b receptor in the brain. aap.org

Influence on Neuropeptide and Hormone Release

Desmopressin acetate (B1210297) trihydrate significantly influences the release of several neuropeptides and hormones, which underlies some of its key therapeutic and diagnostic applications.

Adrenocorticotropic Hormone (ACTH) and Cortisol Desmopressin can stimulate the release of Adrenocorticotropic hormone (ACTH) and consequently cortisol. nih.govnih.gov This effect is particularly pronounced in patients with Cushing's disease, where it is utilized as a diagnostic tool. nih.govoup.com The mechanism appears to involve a direct action on pituitary corticotropinoma cells, which exhibit a dramatic overexpression of the vasopressin V3 receptor (AVPR1b). oup.com Desmopressin's binding to these atypical receptors triggers the ACTH release cascade. oup.com In some healthy individuals, desmopressin has also been shown to stimulate ACTH and cortisol release, suggesting a dose-dependent effect on the pituitary corticotrophs. nih.gov

Table 1: Dose-Response Effect of Intravenous Desmopressin on ACTH and Cortisol Release in Healthy Subjects

Dose Administered Peak ACTH Response (Increment from Baseline) Peak Cortisol Response (Increment from Baseline) Responder Rate
Saline (Placebo) Not significant Not significant 0/5
5 µg DDAVP Significant increase vs. saline Not significant vs. saline Not specified
10 µg DDAVP Significant increase vs. saline (Maximal response) Significant increase vs. saline 11/18
15 µg DDAVP Significant increase vs. saline Significant increase vs. saline Not specified

Data synthesized from a dose-response study involving healthy subjects. nih.gov

Hemostatic Factors A well-established action of desmopressin is its ability to trigger the release of hemostatic factors from endothelial cells. patsnap.compatsnap.com It binds to V2 receptors on the vascular endothelium, stimulating the release of von Willebrand factor (vWF) and Factor VIII. childrensmn.orgwikipedia.orglitfl.com This action increases the circulating levels of these critical clotting factors, thereby enhancing platelet adhesion and the coagulation cascade. patsnap.comchildrensmn.orgnih.gov This mechanism is fundamental to its use in managing bleeding episodes in patients with mild hemophilia A and type 1 von Willebrand disease. childrensmn.orgnih.govwikipedia.org

Other Hormones and Neuropeptides Research indicates that desmopressin's influence extends to other signaling molecules. Administration has been shown to cause a significant, parallel release of norepinephrine (B1679862) and tissue plasminogen activator (t-PA) from vascular endothelial cells. nih.gov Furthermore, studies using renal cell models have demonstrated that desmopressin can modulate the local production of prostaglandins, which are known to influence renal water handling. nih.gov

Table 2: Effect of Desmopressin on Various Hormones and Neuropeptides

Hormone/Neuropeptide Effect of Desmopressin Administration Fold Change/Observation Source System/Study Type
Tissue Plasminogen Activator (t-PA) Stimulation of release ~10-fold increase in activity Human subjects nih.gov
Norepinephrine Stimulation of release ~2-fold increase in plasma levels Human subjects nih.gov
Prostaglandin E2 (PGE2) Increased release Significant increase Mouse cortical collecting duct cells nih.gov
Prostaglandin F2α (PGF2α) Decreased release Significant decrease Mouse cortical collecting duct cells nih.gov

This table summarizes findings from various research studies on the hormonal effects of desmopressin.

Pharmacokinetic and Pharmacodynamic Research Preclinical and Mechanistic

Absorption and Bioavailability Studies in Preclinical Models

Desmopressin (B549326) acetate (B1210297) trihydrate, a synthetic peptide analogue of vasopressin, exhibits low oral bioavailability primarily due to its high hydrophilicity and susceptibility to enzymatic degradation in the gastrointestinal tract. nih.govtandfonline.com Preclinical research has extensively investigated its absorption characteristics across various administration routes to overcome these limitations. Studies in animal models, such as growing piglets, have been employed to understand the pharmacokinetic (PK) profile, providing insights that can supplement gaps in pediatric data. nih.govresearchgate.netfrontiersin.org These models have revealed complex absorption patterns, such as a dual, sequential absorption process observed in piglets administered a sublingual melt tablet, which was best described by a two-compartmental PK model with a dual input function. nih.govfrontiersin.org

The absolute bioavailability of desmopressin is highly dependent on the route of administration, a fact consistently demonstrated in preclinical studies. Oral bioavailability is exceptionally low, reported to be approximately 0.08% to 0.16%. medkoo.comlitfl.com In contrast, non-oral routes show significantly higher and more efficient absorption.

Research in rats has provided direct comparative data. For instance, a study comparing intraocular (io) and intragastric (ig) administration found that the absolute bioavailability was substantially higher via the intraocular route (40.05%) compared to the intragastric route (5.67%). researchgate.net Transdermal delivery has also been explored; one study utilizing a microneedle array (Macroflux®) system reported a bioavailability of 85% in a preclinical model. nih.gov

Intranasal administration, a common clinical route, has a bioavailability of approximately 3-5% in standard formulations. medkoo.com However, research into novel formulations aims to improve this. A micro-dose nasal spray emulsion (AV002) demonstrated a relative bioavailability of approximately 8% compared to subcutaneous (SC) injection in a study with healthy subjects, an enhancement guided by prior preclinical investigations. nih.gov Subcutaneous administration itself is considered highly bioavailable, with estimates around 85%. litfl.com

Administration RoutePreclinical ModelBioavailabilitySource(s)
Intragastric (Oral) Rat5.67% researchgate.net
Intraocular Rat40.05% researchgate.net
Transdermal (Microneedle) Animal Model~85% nih.gov
Intranasal (Standard) General Preclinical~3-5% medkoo.com
Subcutaneous General Preclinical~85% litfl.com

This table presents a summary of bioavailability data from various preclinical research studies.

The poor oral absorption of desmopressin is multifactorial. Key limiting factors identified in preclinical and in vitro research include its degradation by digestive enzymes and its chemical instability at certain pH values.

Enzymatic Degradation: The peptide structure of desmopressin makes it a substrate for proteolytic enzymes in the digestive system. In vitro studies have shown that desmopressin is degraded by the enzyme α-chymotrypsin. nih.govtandfonline.com The rate of this degradation is highly dependent on both enzyme concentration and pH. nih.gov Research demonstrated that at 37°C in a solution containing α-chymotrypsin, 95% of desmopressin was degraded within 120 minutes. nih.gov The maximal enzymatic activity of α-chymotrypsin against desmopressin occurs in the pH range of 7.40 to 8.00. nih.gov Besides chymotrypsin, desmopressin is also susceptible to presystemic inactivation by glutathione (B108866) through thiol–disulfide exchange reactions. tandfonline.com

Influence of pH: Desmopressin's stability is significantly influenced by pH. The molecule is most stable in an acidic environment with a pH value between 4 and 5. researchgate.net Both acidic conditions below this range and, particularly, basic conditions can accelerate its decomposition. researchgate.netresearchgate.net This instability at neutral to basic pH levels, such as those found in the small intestine, contributes to its poor oral bioavailability by promoting chemical degradation before absorption can occur.

Other Factors: Hydrophilicity is an inherent property that limits passive diffusion across the intestinal epithelium. Research has aimed to increase the lipophilicity of desmopressin through hydrophobic ion pairing with surfactants like sodium docusate, which increased its partition coefficient (log P) from -6.13 to 0.33, thereby enhancing its potential for absorption. tandfonline.com In clinical settings, the presence of food is known to delay and reduce the absorption of oral desmopressin formulations, a factor considered in preclinical pharmacodynamic comparisons. medirequests.com

To overcome the barriers of enzymatic degradation and low epithelial permeability, significant research has focused on the use of permeation enhancers (PEs). These compounds aim to improve peptide absorption by various mechanisms, such as opening tight junctions or increasing membrane fluidity.

In vitro experiments using rabbit nasal mucosa as a model barrier have shown that certain preservatives used in nasal spray formulations can act as permeation enhancers. nih.gov Preservatives like potassium sorbate (B1223678), benzalkonium, and chlorobutanol (B1668791) all increased desmopressin permeation, with potassium sorbate hypothesized to form an ion pair with the peptide to improve its permeability. nih.gov

For oral delivery, various advanced drug delivery systems incorporating PEs have been studied in preclinical models:

GIPET™ Technology: This technology, which utilizes medium-chain fatty acids (MCFAs), has been shown to significantly increase desmopressin absorption. In one study, it resulted in a 13-fold increase in absorption and an oral bioavailability of 2.4%. mdpi.com

Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can protect the peptide from degradation. By forming a hydrophobic ion pair of desmopressin with sodium docusate, the complex could be incorporated into a SEDDS, which offered protection against degradation by α-chymotrypsin and glutathione. tandfonline.com

Mucoadhesive Submicron Emulsions (MA-SME): In a rat model, an oil-in-water mucoadhesive emulsion vehicle demonstrated the ability to enhance the oral bioavailability of desmopressin by up to 12-fold compared to a simple saline solution. researchgate.net

Elastic Liposomes: For transdermal delivery, desmopressin-loaded elastic liposomes were developed and showed enhanced permeation profiles across rat skin in ex vivo studies. nih.gov

Novel Nasal Formulations: A nasal spray emulsion (AV002) containing cyclopentadecanolide (CPD) as a permeation enhancer achieved a higher relative bioavailability (~8%) compared to standard aqueous sprays. nih.gov

Enhancer/SystemAdministration RoutePreclinical Model/SystemFindingSource(s)
Potassium Sorbate IntranasalRabbit Nasal Mucosa (in vitro)Increased permeation, possibly via ion pairing. nih.gov
GIPET™ (MCFA-based) OralAnimal Model13-fold increase in absorption; 2.4% bioavailability. mdpi.com
SEDDS OralIn VitroProtected desmopressin from enzymatic degradation. tandfonline.com
MA-SME OralRatUp to 12-fold enhancement of oral bioavailability. researchgate.net
Elastic Liposomes TransdermalRat Skin (ex vivo)Enhanced permeation flux. nih.gov
Cyclopentadecanolide (CPD) Intranasal- (Guided clinical study)Resulted in ~8% relative bioavailability. nih.gov

This table summarizes key findings from research on permeation enhancers for desmopressin delivery.

Distribution Profile in Research Organisms

Following absorption, desmopressin distributes throughout the body. Preclinical studies have characterized its distribution profile, which is typically modeled as a two-compartment system.

Pharmacokinetic modeling in growing piglets, serving as a pediatric model, has consistently described the distribution of desmopressin using a two-compartmental model. nih.govfrontiersin.org This model consists of an apparent central volume of distribution (V1/F) and an apparent peripheral volume of distribution (V2/F). frontiersin.org A key finding from these studies was that body weight was the only significant covariate affecting the apparent volume of distribution of the central compartment, indicating that distribution volume scales with the size of the organism. nih.govresearchgate.net While specific values can vary based on the model and species, the two-compartment model with linear elimination is a consistent finding. nih.gov

The primary site of action for desmopressin's antidiuretic effect is the kidney. It selectively binds to vasopressin V2 receptors, which are located on the basolateral membrane of cells in the renal collecting ducts and distal convoluted tubules. nih.govnih.gov This binding initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption. nih.gov

Beyond the kidneys, preclinical studies have shown that desmopressin distributes to various other tissues, and the route of administration can significantly influence this distribution. A study in rats directly compared tissue concentrations following intraocular (io) and intragastric (ig) administration. researchgate.net The results showed marked differences:

After intraocular administration, desmopressin was distributed more extensively to the lung, spleen, and brain tissues.

Conversely, distribution to the kidney was lower following intraocular administration compared to the intragastric route. researchgate.net

TissueRelative Distribution (Intraocular vs. Intragastric)Source(s)
Brain 5.79 times higher concentration (io) researchgate.net
Spleen 2.02 times higher concentration (io) researchgate.net
Lung 1.47 times higher concentration (io) researchgate.net
Heart 1.00 times higher concentration (io) researchgate.net
Liver 0.47 times higher concentration (io) researchgate.net
Kidney 0.22 times higher concentration (io) researchgate.net

This table shows the ratio of maximum drug concentration in various rat tissues following intraocular (io) administration compared to intragastric (ig) administration.

Research has also investigated local effects in specific vascular beds. A study in the human forearm demonstrated that local intra-arterial infusion of desmopressin caused a massive, flow-independent release of tissue-type plasminogen activator (t-PA) from the vascular endothelium, without a simultaneous release of von Willebrand factor (vWF). nih.gov This finding confirms that desmopressin can act directly on endothelial target sites to produce localized effects. Furthermore, vasopressin receptors have been identified in various cancer cells in research models, suggesting potential for distribution to and accumulation at tumor sites. spandidos-publications.com

Metabolism and Degradation Pathways

Preclinical and mechanistic research into desmopressin acetate trihydrate has elucidated its metabolic profile, highlighting its enhanced stability compared to endogenous arginine vasopressin (AVP) and exploring various degradation routes.

Enzymatic Resistance and Stability Compared to AVP

Desmopressin is a synthetic analogue of the natural pituitary hormone AVP. nih.gov Structural modifications in desmopressin are key to its enhanced stability and prolonged duration of action. These modifications include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. drugbank.com These changes make desmopressin more resistant to proteolysis than AVP, meaning it is degraded more slowly in the body. nih.govmedkoo.com This increased enzymatic stability contributes to its longer half-life and allows for less frequent administration compared to vasopressin. medkoo.com

Studies have shown that desmopressin is unstable under certain conditions, such as in acidic or basic environments, at high temperatures, and upon exposure to sunlight. researchgate.net It is most stable at a pH between 4 and 5. researchgate.net

Role of Liver Microsomes and CYP450 System in Metabolism Research

In vitro studies using human liver microsome preparations have been conducted to investigate the hepatic metabolism of desmopressin. drugbank.com Research indicates that no significant metabolism of desmopressin occurs in the liver. drugbank.com This suggests that in vivo hepatic metabolism via the cytochrome P450 (CYP450) system is unlikely to be a major elimination pathway for the compound. drugbank.com

However, research on lipidized prodrugs of desmopressin has utilized in vitro liver slice metabolic systems. nih.gov In one study, the metabolism of desmopressin and several of its fatty acid conjugates was evaluated using this system. The degradation of desmopressin followed first-order kinetics with a calculated half-life of 0.30 hours in the liver slice incubation. nih.gov

Investigation of Novel Degradation Pathways

Beyond typical metabolic routes, research has explored other potential degradation pathways for desmopressin. One area of investigation has been its degradation in the presence of specific enzymes. For instance, the enzyme α-chymotrypsin has been shown to degrade desmopressin in aqueous buffer solutions. nih.gov The rate of this degradation is dependent on both the enzyme concentration and the pH of the solution, with maximal activity observed in the pH range of 7.40-8.00. nih.gov During this degradation process, the formation of phenylalanine has been observed. nih.gov

Forced degradation studies have also been employed to probe the chemical stability of desmopressin and identify potential degradation products. These studies have revealed several degradation pathways, including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation. nsf.gov Deamidation, the conversion of an amide to a carboxylic acid, is a notable degradation pathway for peptide drugs like desmopressin. nsf.gov

Excretion Studies in Research Models

The elimination of desmopressin from the body is primarily dependent on renal excretion. Preclinical and clinical research has characterized the mechanisms of its renal clearance and the impact of renal function on its pharmacokinetic profile.

Renal Clearance Mechanisms

Following intravenous administration, a significant portion of desmopressin is excreted unchanged in the urine. nih.govlitfl.com In healthy human subjects, approximately 47% of an intravenously administered dose is recovered in the urine as unchanged drug. nih.gov The systemic clearance of desmopressin in healthy individuals is approximately 10 liters per hour. nih.gov

Influence of Renal Impairment on Pharmacokinetics (preclinical)

Preclinical models suggest that renal function is a critical determinant of desmopressin pharmacokinetics. Studies in humans with varying degrees of renal impairment have demonstrated a direct correlation between creatinine (B1669602) clearance and both the renal and nonrenal clearance of desmopressin. nih.gov As renal function declines, the clearance of desmopressin decreases, leading to a prolonged terminal half-life. nih.gov

In a study involving patients with varying degrees of renal impairment, the mean terminal half-life of desmopressin increased from 3.7 hours in healthy subjects to 10 hours in patients with severe renal impairment. nih.gov Similarly, the systemic clearance decreased from 10 L/h to 2.9 L/h. nih.gov The fraction of the drug excreted unchanged in the urine also decreased from 47% in healthy subjects to 21% in those with severe renal impairment. nih.gov These findings underscore the importance of renal function in the elimination of desmopressin. In a mouse model of heat stress nephropathy, administration of desmopressin was found to exacerbate renal injury, suggesting a potential role for the vasopressin V2 receptor in the pathogenesis of this condition. nih.gov

Table 1: Pharmacokinetic Parameters of Desmopressin in Relation to Renal Function

Subject Group (Creatinine Clearance) Mean Terminal Half-life (hours) Mean Systemic Clearance (L/h) Fraction Excreted Unchanged in Urine (%)
Healthy Subjects 3.7 10 47
Severe Renal Impairment 10 2.9 21

Data derived from a study in human subjects. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Arginine Vasopressin (AVP)
Phenylalanine

Pharmacodynamic Modeling and Mechanistic Responses

Relationship Between Concentration and Target Engagement

Desmopressin's primary mechanism of action involves its selective binding to and activation of V2 receptors. nih.govresearchgate.net These receptors are predominantly located on the basolateral membrane of the collecting ducts and distal convoluted tubules in the kidneys. nih.govwikipedia.org The binding of desmopressin to these Gs-protein coupled receptors initiates a signaling cascade that results in increased water permeability and subsequent reduction in urine volume. nih.govyoutube.com

The affinity of desmopressin for the V2 receptor is a critical determinant of its potency. Research indicates that desmopressin has a high affinity for the V2R, with a reported Ki of approximately 0.3 nM. medkoo.com This high affinity contributes to its potent antidiuretic effect. Molecular dynamics simulations have been employed to investigate the specific interactions responsible for the binding of desmopressin to the V2 receptor. nih.gov These studies have helped to identify key amino acid residues within the receptor that are crucial for binding and activation. nih.gov

Upon binding, desmopressin activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com This rise in cAMP triggers a cascade of events, culminating in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. wikipedia.orgyoutube.com The presence of these channels enhances water reabsorption from the urine back into the systemic circulation. wikipedia.org

Beyond its renal effects, desmopressin also engages V2 receptors on endothelial cells. wikipedia.orgnumberanalytics.com This interaction stimulates the release of von Willebrand factor (vWF) and factor VIII, which are important for blood coagulation. wikipedia.orgnumberanalytics.com

The following table summarizes the key molecular interactions and cellular responses following desmopressin's engagement with its target receptors.

Target ReceptorLocationPrimary Signaling PathwayKey Cellular Response
Vasopressin V2 Receptor (V2R)Renal Collecting DuctsGs-protein coupled, ↑cAMPInsertion of Aquaporin-2 water channels, ↑water reabsorption
Vasopressin V2 Receptor (V2R)Endothelial CellsGs-protein coupled, ↑cAMPRelease of von Willebrand factor and factor VIII
Vasopressin V1a Receptor (V1aR)Vascular Smooth MuscleGq-protein coupled, ↑IP3/DAGMinimal effect at therapeutic concentrations

Dose-Response Relationships in Preclinical Models

Preclinical studies in various animal models have been instrumental in characterizing the dose-response relationship of desmopressin. These studies have consistently demonstrated a dose-dependent increase in its antidiuretic effect.

In a study involving water-loaded healthy subjects, intranasal administration of desmopressin at doses of 0.5, 1.0, and 2.0 μg resulted in a dose-dependent increase in urine osmolality, with a rapid onset of action within 20 minutes. nih.gov The magnitude and duration of the antidiuretic effect were also found to increase with escalating doses. nih.gov

Another preclinical investigation in homozygous Brattleboro rats, which lack endogenous vasopressin, compared the effects of desmopressin and vasopressin. nih.gov Both substances reduced water intake and plasma osmolality. nih.gov However, desmopressin demonstrated a more potent inhibitory action on the hypothalamo-neurohypophysial system, as evidenced by a greater decrease in glucose utilization in key brain regions involved in water balance. nih.gov

Studies in growing piglets have also been conducted to model the pharmacokinetics and pharmacodynamics in a pediatric population. nih.gov These studies have helped to establish dose-response relationships and inform dosing strategies for different age groups. nih.gov

The table below presents a summary of findings from a preclinical study on a micro-dose nasal spray formulation of desmopressin, illustrating the dose-dependent pharmacodynamic response.

Dose (Intranasal)Onset of ActionMaximum Median Urine Concentration (mOsm/kg)Duration of Antidiuresis
0.5 μgWithin 20 minutes2294-6 hours
1.0 μgWithin 20 minutesDose-dependent increase4-6 hours
2.0 μgWithin 20 minutes6294-6 hours
Data from a study in healthy water-loaded subjects. nih.gov

Duration of Action: Mechanistic Basis

A key clinical advantage of desmopressin over native vasopressin is its significantly longer duration of action. wikipedia.orgmdpi.com This prolonged effect is a direct result of specific structural modifications to the vasopressin molecule.

The two primary modifications are:

Deamination of cysteine at position 1: This change, creating 1-deamino-cysteine, increases the molecule's resistance to degradation by aminopeptidases. mdpi.com This enzymatic breakdown is a major route of inactivation for endogenous vasopressin.

Substitution of L-arginine with D-arginine at position 8: This alteration makes the peptide bond resistant to cleavage by peptidases, further slowing its metabolism and prolonging its half-life in the body. mdpi.com

These structural changes result in a molecule that is degraded much more slowly than natural vasopressin, allowing for less frequent administration. wikipedia.org The antidiuretic effect of desmopressin typically lasts for 10 to 12 hours. droracle.ai

The prolonged engagement of desmopressin with the V2 receptor maintains the signaling cascade that promotes water reabsorption, leading to a sustained antidiuretic response. The half-life of desmopressin is reported to be biphasic, with a fast phase of around 7.8 minutes and a slow phase of approximately 75.5 minutes. droracle.ai

The following table outlines the structural modifications of desmopressin compared to arginine vasopressin and their impact on its duration of action.

CompoundStructure at Position 1Structure at Position 8Susceptibility to PeptidasesDuration of Antidiuretic Action
Arginine VasopressinCysteineL-ArginineHighShort
This compound1-deamino-cysteineD-ArginineLowLong (10-12 hours)

Drug Interaction Studies Mechanistic

Molecular Basis of Interactions with Other Compounds

The interactions of desmopressin (B549326) with other compounds are primarily rooted in its specific affinity for vasopressin receptors and the subsequent physiological responses it triggers.

Desmopressin's primary mechanism of action is as a selective agonist for the vasopressin V2 receptor, although it also demonstrates agonistic activity at V1a and V1b receptors. drugbank.comnih.govreactome.org The binding to these receptors, which are G-protein-coupled, initiates distinct intracellular signaling cascades.

The most well-characterized pathway begins with the binding of desmopressin to V2 receptors located on the basolateral membrane of renal collecting duct cells. drugbank.compatsnap.com This event activates a Gs-protein, which in turn stimulates adenylyl cyclase. nih.gov The subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) activates protein kinase A (PKA), leading to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. patsnap.comwikipedia.org This increases water reabsorption from the urine into the systemic circulation. drugbank.comwikipedia.org

Beyond the kidney, desmopressin interacts with V2 receptors on endothelial cells, stimulating the release of von Willebrand factor (vWF) and Factor VIII, which are crucial for hemostasis. patsnap.comwikipedia.orgpediatriconcall.com Research has also demonstrated that desmopressin can induce the production of nitric oxide (NO) in human endothelial cells through a V2 receptor- and cAMP-mediated signaling pathway. nih.govresearchgate.net

The concomitant use of certain drugs can potentiate the effects of desmopressin's receptor-mediated signaling. Compounds known to increase the risk of water intoxication and hyponatremia, such as tricyclic antidepressants, selective serotonin (B10506) reuptake inhibitors (SSRIs), chlorpromazine, opiate analgesics, and non-steroidal anti-inflammatory drugs (NSAIDs), can enhance the antidiuretic effect of desmopressin, necessitating careful monitoring. drugs.comrxlist.comnih.gov

Table 1: Desmopressin Receptor and Signaling Pathway Interactions

Receptor TargetLocationSignaling CascadePrimary Physiological Outcome
Vasopressin V2 ReceptorRenal Collecting Ducts↑ cAMP → PKA Activation → AQP2 TranslocationIncreased Water Reabsorption
Vasopressin V2 ReceptorVascular Endothelium↑ cAMPRelease of von Willebrand Factor and Factor VIII
Vasopressin V1a/V1b ReceptorsVascular Smooth Muscle, Platelets, PituitaryGq/11-protein coupled pathwayMinor pressor effects compared to vasopressin

The enzymatic interaction profile of desmopressin is characterized by its notable stability and limited interference with major metabolic enzyme systems. Its chemical structure, specifically the deamination of cysteine at position 1 and the substitution of L-arginine with D-arginine at position 8, confers resistance to degradation by peptidases. drugbank.com This resistance results in a longer biological half-life compared to endogenous vasopressin. wikipedia.org

Crucially, in vitro studies conducted on human liver microsome preparations have shown that desmopressin does not inhibit the human cytochrome P450 (CYP450) enzyme system. drugs.com This finding suggests that desmopressin is unlikely to be involved in pharmacokinetic interactions with drugs that are substrates, inducers, or inhibitors of these common metabolic pathways. drugbank.com

While desmopressin itself does not appear to significantly modulate enzyme activity, its pharmacodynamic effects can be influenced by drugs that act on enzymes. For example, NSAIDs, which inhibit cyclooxygenase (COX) enzymes, are known to potentiate the antidiuretic effect of desmopressin, though this is a pharmacodynamic interaction rather than a direct enzymatic effect of desmopressin. drugs.comrxlist.com

Desmopressin's primary therapeutic effect is mediated by its direct modulation of a key transport protein: the aquaporin-2 (AQP2) water channel. patsnap.comwikipedia.org As detailed in the signaling pathway, desmopressin induces the translocation of these channels to the cell membrane in the kidney's collecting ducts, thereby facilitating water transport. wikipedia.org

In addition to its effect on AQP2, research indicates that desmopressin also modulates other transport proteins. Studies have shown that short-term stimulation with desmopressin enhances the activity of the thiazide-sensitive Na-Cl cotransporter (NCC) in the distal convoluted tubule through a process involving phosphorylation and membrane translocation. researchgate.net

Furthermore, there is evidence that desmopressin may influence the function of renal transporters responsible for drug excretion. It has been observed to decrease the renal excretion rate of a variety of compounds, which could potentially result in higher serum levels of those drugs. drugbank.com Conversely, certain drugs like acetazolamide (B1664987) may increase the excretion of desmopressin, suggesting a competitive or modulatory interaction at the level of renal transport proteins. drugbank.com These interactions highlight a broader, though less characterized, role for desmopressin in modulating membrane transport processes beyond water balance. youtube.com

Analytical Methodologies for Desmopressin Acetate Trihydrate Research

Quantitative Analysis in Biological Matrices (for research purposes)

Accurate quantification of Desmopressin (B549326) in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to the low concentrations often encountered, highly sensitive and specific methods are required.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of Desmopressin quantification in research. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detectors, are widely used for the determination of Desmopressin. nih.govijpsonline.com For instance, a reverse-phase HPLC (RP-HPLC) method can be developed for the determination of released desmopressin from nanoparticle formulations in in vitro media. nih.gov Such methods are validated for linearity, accuracy, and precision. nih.gov A simple isocratic RP-HPLC method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (containing trifluoroacetic acid) and UV detection at 220 nm. ijpsonline.com To enhance sensitivity, especially for low-concentration dosage forms like nasal sprays, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed, followed by fluorescence detection. nih.govresearchgate.net This derivatization significantly improves the detection limits. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For ultimate sensitivity and specificity, LC-MS/MS is the method of choice. researchgate.net This technique is capable of quantifying Desmopressin at sub-picogram per milliliter levels in human plasma, which is necessary for pharmacokinetic studies. sciex.comwaters.com A typical LC-MS/MS method involves solid-phase extraction (SPE) of Desmopressin from the plasma sample, followed by chromatographic separation and detection by a mass spectrometer. nih.govwaters.com The use of a stable isotope-labeled internal standard, such as desmopressin-d8, is recommended to ensure high precision and accuracy by compensating for matrix effects and variability in recovery. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even faster analysis times and higher resolution. waters.comnih.gov

Immunoassays and bioassays provide alternative or complementary approaches to chromatographic methods for the detection of Desmopressin.

Immunoassays: These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding reaction between an antibody and the antigen (Desmopressin). nih.gov ELISA kits for Desmopressin are commercially available and offer a means for quantifying the peptide in biological samples like serum and plasma. biocompare.comresearchgate.net They are valued for their potential for high-throughput screening. nih.gov For example, ELISA has been used to estimate the levels of factor VIII and von Willebrand factor (vWF) in studies investigating the biological effects of Desmopressin. nih.gov

Bioassays: While less common for routine quantification, bioassays measure the biological activity of Desmopressin. Continued response to Desmopressin can be monitored by measuring its physiological effects, such as changes in urine volume and osmolality, which serves as an indirect bioassay. medkoo.com

For research applications, it is imperative that analytical methods are thoroughly validated to ensure the reliability of the data. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govijpsjournal.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For example, an HPLC-fluorescence method for Desmopressin showed linearity in the range of 50 to 5000 ng/ml. nih.gov Another HPLC method demonstrated linearity between 1-14 µg/mL. nih.govnih.gov

Accuracy: The closeness of the test results to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into the matrix. Mean recoveries for a validated HPLC method were reported as 100.3%. ijpsjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). For a validated method, the RSD was less than 1.25%. ijpsjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. An HPLC-fluorescence method reported an LOD of 10 ng/ml and an LOQ of 50 ng/ml. nih.govresearchgate.net An LC-MS/MS method can achieve an LOQ as low as 1 pg/mL in plasma. waters.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com

Purity and Stability Assessment

Assessing the purity and stability of Desmopressin acetate (B1210297) trihydrate is critical in research to ensure the integrity of the compound used in experiments.

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of Desmopressin. These studies involve subjecting the compound to stress conditions such as acid, base, heat, light, and oxidation. ijpsjournal.comnih.govresearchgate.net For instance, acid degradation of Desmopressin acetate can be achieved by refluxing with 0.1 N HCl. nih.govresearchgate.net The resulting degradation products can be separated using techniques like Thin-Layer Chromatography (TLC) and identified using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.govnih.govresearchgate.net One identified degradation pathway involves deamidation, where the amide in the Gln or Asn residue is converted to a carboxylic acid. nsf.gov

The stability of Desmopressin is influenced by several factors, and understanding these is key for handling and formulation in a research setting.

Effect of pH: Desmopressin is most stable in the pH range of 4 to 5. researchgate.net It is unstable and degradation is accelerated in acidic (below pH 4) and basic conditions. researchgate.net

Effect of Temperature: High temperatures accelerate the decomposition of Desmopressin. researchgate.net It is easily destroyed by heat. researchgate.net However, diluted solutions of Desmopressin acetate (0.01 mg/mL) have been shown to be stable for up to 180 days when stored in clear glass vials at both 5°C and 25°C. researchgate.netnih.gov

Effect of Light: Exposure to sunlight can hasten the degradation of Desmopressin acetate. researchgate.net

Formulation and Storage: The stability of Desmopressin can be enhanced in specific formulations. For example, in certain Self-Emulsifying Drug Delivery Systems (SEDDS), 97.5% to 98.4% of Desmopressin remained intact after 21 days. tandfonline.com In solution, Desmopressin standard and sample solutions have been found to be stable for 88 hours and 48 hours, respectively, at room temperature. ijpsjournal.com Samples in plasma were stable during 3 freeze/thaw cycles and for 120 hours at room temperature. nih.gov

Structural Characterization for Research Purity

The structural integrity and purity of Desmopressin acetate trihydrate are paramount in research settings to ensure the validity and reproducibility of experimental results. A variety of sophisticated analytical methodologies are employed to confirm the compound's identity, elucidate its structure, and quantify any potential impurities. These techniques, often used in combination, provide a comprehensive profile of the molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Desmopressin. It excels at separating the active peptide from related substances and degradation products. researchgate.net Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.netijpsonline.com Both isocratic and gradient elution methods have been developed to achieve optimal separation. researchgate.net

The United States Pharmacopeia (USP) outlines an HPLC method for assay and the determination of impurities, specifying resolution criteria between desmopressin and oxytocin (B344502) to ensure system suitability. uspnf.com Research studies have developed and validated numerous HPLC methods for quantifying desmopressin in various matrices. researchgate.netijpsonline.com For instance, a method using a Chromolith® Performance RP-18e column with a mobile phase of acetonitrile and water (containing 0.1% v/v trifluoroacetic acid) has been successfully validated. ijpsonline.com Another validated method employed a Luna C8 column with a mobile phase of phosphate (B84403) buffer and acetonitrile. researchgate.netnih.gov Detection is typically performed using a UV detector, with wavelengths set at 220 nm or 230 nm being common. ijpsonline.comiosrjournals.org To overcome the low UV absorption of Desmopressin, highly sensitive fluorescence detection methods have also been developed, involving pre-column derivatization with agents like Ortho-Phthalaldehyde (OPA). researchgate.net

Interactive Table 1: Selected HPLC Methods for Desmopressin Analysis

Parameter Method 1 Method 2 Method 3
Column Chromolith® Performance RP-18e (150x4.6 mm; 5 µm)Luna C8 (100 x 4.6 mm; 5 µm)ODS, 5um
Mobile Phase Acetonitrile/Water (25:75, v/v) with 0.1% TFA (pH 2.5)0.067 M Phosphate buffer (pH 7.0)/Acetonitrile (83:17)Acetonitrile/N,N-diethylformamide (85:15)
Flow Rate 1.6 mL/minNot SpecifiedNot Specified
Detection UV at 220 nmNot SpecifiedUV at 230 nm
Reference ijpsonline.com researchgate.net iosrjournals.org

Mass Spectrometry (MS)

Mass Spectrometry is a powerful tool for the structural characterization of Desmopressin, providing definitive information on its molecular weight and identity. The USP specifies that the monoisotopic mass of desmopressin should be 1068.4 ± 0.5 mass units as determined by mass spectrometry. uspnf.com This technique is crucial for confirming the primary structure of the synthetic peptide.

In research, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are frequently used for their high sensitivity and specificity. nih.govnih.gov These hyphenated techniques allow for the detection and quantification of Desmopressin at very low concentrations, such as in plasma samples, with lower limits of quantification (LLOQ) reported as low as 1 pg/mL. nih.govwaters.com LC-MS has also been instrumental in identifying degradation products, as demonstrated in studies where a molecular ion peak for a degradant was observed, aiding in the elucidation of degradation pathways. nih.gov

Interactive Table 2: Mass Spectrometry Data for Desmopressin

Parameter Finding Technique Reference
Monoisotopic Mass 1068.4 ± 0.5 mass unitsMass Spectrometry uspnf.com
Molecular Weight (as acetate trihydrate) 1183.3 g/mol PubChem Computed nih.gov
Degradant Molecular Ion Peak m/z = 1129.3Mass Spectroscopy nih.gov
Lower Limit of Quantification (LLOQ) in Plasma 1 pg/mLUPLC-MS/MS waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the chemical structure and three-dimensional conformation of Desmopressin in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to determine the spatial proximity of different atoms within the molecule. researchgate.net

Research studies have utilized ¹H-NMR spectroscopy to investigate the conformation of Desmopressin and its binding to other molecules, such as neurophysin-II. researchgate.net These studies have identified specific turns in the peptide's structure, providing a deeper understanding of its molecular architecture. researchgate.net NMR, in conjunction with other techniques like IR and mass spectroscopy, is also valuable for establishing the degradation pathways of the compound. nih.gov The combination of multiple orthogonal analytical methods, including NMR and MS, is considered a robust approach for the in-depth characterization of complex peptide drugs like Desmopressin. researchgate.net

Preclinical Research Models and Methodologies

In Vitro Models

In vitro models provide a controlled environment to study the specific molecular and cellular interactions of desmopressin (B549326).

Cell culture systems are fundamental in studying desmopressin's interaction with its primary target, the vasopressin V2 receptor (V2R). nih.govnih.gov These systems often involve cell lines that naturally express V2R or are genetically engineered to overexpress the receptor.

Receptor Binding Assays: Chinese Hamster Ovary (CHO) cells and Madin-Darby Canine Kidney (MDCK) cells are commonly used for V2R binding studies. These cells can be engineered to express high levels of the human V2 receptor, facilitating the analysis of binding affinity and selectivity of desmopressin and its analogs.

Functional Assays: Human Embryonic Kidney (HEK293) cells and various cancer cell lines, such as human breast carcinoma (MCF-7) and colon carcinoma (Colo-205, CT-26), that express V2R are used to assess the functional consequences of receptor activation. nih.govconicet.gov.ar These assays often measure the production of second messengers like cyclic AMP (cAMP), which is a key component of the V2R signaling pathway. nih.gov For instance, Ready-to-Assay V2 Vasopressin Receptor Frozen Cells provide a convenient, thaw-and-use format for studying GPCR activation by measuring increased intracellular calcium levels. discoverx.com

Receptor Expression Analysis: Immunofluorescence assays on cell lines like F3II mouse mammary tumor cells and human microvascular endothelial cells (HMVEC) are used to visualize the expression and localization of the V2 receptor on the cell surface. nih.gov

Cell LineApplication in Desmopressin ResearchKey Findings
Chinese Hamster Ovary (CHO) V2 Receptor Binding and Functional AssaysCharacterization of V2 receptor affinity and signaling pathways.
Madin-Darby Canine Kidney (MDCK) V2 Receptor StudiesInvestigation of desmopressin-induced cellular responses in a kidney cell model.
Human Embryonic Kidney (HEK293) Functional Assays for V2 ReceptorMeasurement of second messenger production (e.g., cAMP) upon desmopressin stimulation.
MCF-7 (Human Breast Carcinoma) V2 Receptor Expression and Functional StudiesConfirmed expression of V2 receptors and demonstrated antiproliferative effects of desmopressin. nih.gov
Colo-205, CT-26 (Colon Carcinoma) V2 Receptor Expression and Functional StudiesShowed V2 receptor expression and modest antiproliferative effects of desmopressin. conicet.gov.ar
F3II (Mouse Mammary Carcinoma) V2 Receptor Expression and Metastasis StudiesDemonstrated V2 receptor expression and the inhibitory effect of desmopressin on metastasis. nih.gov
Human Microvascular Endothelial Cells (HMVEC) V2 Receptor Expression and Angiogenesis StudiesConfirmed V2 receptor presence and investigated desmopressin's role in angiogenesis. nih.gov

Tissue explant models, particularly those involving isolated and perfused renal collecting ducts, offer a more physiologically relevant system to study the direct effects of desmopressin on its target tissue. These models bridge the gap between cell culture and whole animal studies.

The enzymatic stability of desmopressin is a critical factor, especially for oral formulations. In vitro degradation assays are used to assess its susceptibility to various enzymes.

Chymotrypsin Degradation: Desmopressin is known to be readily degraded by α-chymotrypsin. tandfonline.comnih.gov Studies have shown that desmopressin dissolved in a buffer can be completely inactivated within 45 minutes. tandfonline.com The rate of degradation is influenced by both the enzyme concentration and the pH of the solution, with maximal activity observed between pH 7.40 and 8.00. nih.gov The degradation process involves the formation of phenylalanine. nih.gov

Protective Formulations: Research has focused on developing formulations to protect desmopressin from enzymatic degradation. For example, self-emulsifying drug delivery systems (SEDDS) have been shown to protect desmopressin from degradation by α-chymotrypsin, with over 80% of the peptide remaining intact after 60 minutes in some formulations. tandfonline.com Cyclodextrins have also been shown to stabilize desmopressin against α-chymotrypsin-catalyzed degradation. nih.gov

Other Enzymes: The stability of desmopressin has also been tested against other enzymes, such as pancreatic lipase, and in the presence of substances like glutathione (B108866). tandfonline.com In vitro studies with human microsomes have indicated that desmopressin does not undergo significant liver metabolism. aapharma.ca

Enzyme/ConditionEffect on DesmopressinProtective Strategies
α-Chymotrypsin Rapid degradation, inactivation within 45 minutes in buffer. tandfonline.comSelf-emulsifying drug delivery systems (SEDDS), tandfonline.com Hydroxypropyl cyclodextrins. nih.gov
Pancreatic Lipase Formulations like SEDDS show stability against digestion. tandfonline.comFormulation with lipase-resistant components.
Glutathione Degradation to 50% within 2 hours in buffer. tandfonline.comSpecific SEDDS formulations can offer protection. tandfonline.com
Human Liver Microsomes No significant metabolism observed. aapharma.caNot applicable as degradation is minimal.

The effects of desmopressin on hemostasis are investigated using in vitro models of platelet function and endothelial cell interactions.

Platelet Aggregation Assays: Studies using platelet-rich plasma from healthy volunteers have shown that while desmopressin does not directly induce platelet aggregation, it can enhance aggregation induced by other agonists like collagen and ADP. capes.gov.brnih.gov However, other in vitro studies using whole blood analyzed with techniques like Multiplate platelet aggregometry did not show an improvement in platelet function with desmopressin. nih.gov

Endothelial Cell Models: Human lung microvascular endothelial cells (HLMVECs) have been used to study the effects of desmopressin on the endothelium. nih.gov These studies have shown that desmopressin does not cause cytotoxicity or endothelial activation but does stimulate the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (NOS2/iNOS). nih.gov Desmopressin stimulates the release of von Willebrand factor (vWF) and factor VIII from endothelial cells, which is a key mechanism of its hemostatic effect. wikipedia.orgderangedphysiology.com

Animal Models

Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of desmopressin in a living organism.

Rats and mice are the most commonly used rodent models for studying desmopressin.

Pharmacokinetic Studies: The bioavailability of desmopressin is low when administered orally. nih.gov Pharmacokinetic parameters such as absorption, distribution, metabolism, and elimination are determined in rodent models. Following intravenous administration, desmopressin has a distribution half-life of approximately 8 minutes and is primarily excreted unchanged in the urine. litfl.com

Pharmacodynamic Studies: In rats, desmopressin has been shown to be a potent vasodilator in isolated aortic and pulmonary artery rings. nih.gov Studies in rats with hindlimb perfusion have also been conducted to investigate its effects on vascular resistance. nih.gov In mouse models of mammary tumors, desmopressin has demonstrated an antimetastatic effect by inhibiting the formation of lung metastases. nih.gov This effect is thought to be related to its ability to interfere with the protective fibrin (B1330869) shield of circulating tumor cells. nih.gov

Rodent ModelStudy TypeKey Findings
Rat Pharmacodynamics (Vascular Effects)Desmopressin induced potent vasodilation in isolated aortic and pulmonary artery rings. nih.gov
Rat Pharmacodynamics (Hindlimb Perfusion)Investigated changes in hindlimb perfusion pressure in response to desmopressin. nih.gov
Mouse (BALB/c) Pharmacodynamics (Metastasis)Desmopressin inhibited experimental lung colonization of mammary tumor cells. nih.gov
Mouse Pharmacodynamics (Tumor Growth)A desmopressin analogue, [V4Q5]dDAVP, was shown to inhibit angiogenesis and tumor growth in breast cancer models. nih.gov

Models of Diabetes Insipidus (e.g., Brattleboro rat)

The Brattleboro rat is a widely utilized and valuable animal model for studying central diabetes insipidus (CDI) and the effects of vasopressin analogs like desmopressin. nih.govnih.gov These rats possess a naturally occurring genetic defect, a deletion in the vasopressin gene, which renders them incapable of producing vasopressin. nih.govnih.gov This results in a phenotype that closely mimics human CDI, characterized by severe polyuria (excessive urination) and polydipsia (excessive thirst).

The primary utility of the Brattleboro rat in desmopressin research lies in its profound and predictable response to the administration of the drug. By treating these rats with desmopressin, researchers can effectively reverse the symptoms of diabetes insipidus, leading to a significant reduction in urine output and water intake. This provides a robust and quantifiable measure of the drug's antidiuretic activity.

Key Research Findings from Brattleboro Rat Models:

Confirmation of Antidiuretic Action: Studies consistently demonstrate that desmopressin administration in Brattleboro rats leads to a dose-dependent decrease in urine volume and an increase in urine osmolality, confirming its potent V2 receptor agonist activity.

Elucidation of Renal Mechanisms: Research using this model has been instrumental in understanding how desmopressin exerts its effects on the kidney. It has helped to delineate the signaling pathways activated by V2 receptor stimulation, leading to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.

Comparative Studies: The Brattleboro rat has been used to compare the efficacy and selectivity of desmopressin with other vasopressin analogs, contributing to the understanding of structure-activity relationships. mdpi.com

Model CharacteristicRelevance to Desmopressin Research
Genetic Defect Autosomal recessive deletion in the vasopressin gene. nih.govnih.gov
Phenotype Severe polyuria, polydipsia, and inability to concentrate urine.
Utility Assessing the antidiuretic potency and mechanism of action of desmopressin.
Key Outcome Measures Urine volume, urine osmolality, water intake.

Models for Hemostasis Research

Desmopressin's role in hemostasis, the process of blood clotting, is primarily investigated using animal models that exhibit bleeding disorders analogous to human conditions. These models are crucial for evaluating the efficacy of desmopressin in promoting hemostasis and for understanding the underlying mechanisms.

One of the most significant applications of desmopressin is in the management of certain bleeding disorders, particularly von Willebrand disease (VWD) and mild hemophilia A. mdpi.comwikipedia.org Desmopressin acts by stimulating the release of von Willebrand factor (VWF) and factor VIII (FVIII) from endothelial storage sites, thereby transiently increasing their plasma concentrations and improving clotting function. mdpi.comresearchgate.net

Animal models used in hemostasis research for desmopressin include:

Canine Models of Hemophilia A and von Willebrand Disease: Certain breeds of dogs have naturally occurring hemophilia A or VWD, providing a valuable large-animal model that closely mimics the human disease. These models have been instrumental in demonstrating the efficacy of desmopressin in increasing FVIII and VWF levels and improving bleeding outcomes.

Porcine Models of von Willebrand Disease: Pigs with a naturally occurring VWD, particularly those with a complete deficiency of VWF (similar to human type 3 VWD), serve as important research models. wikipedia.org While desmopressin is ineffective in type 3 VWD, these models are useful for studying the pathophysiology of the disease and for evaluating other hemostatic agents. wikipedia.org

Rodent Models with Induced Coagulopathies: Researchers can induce temporary bleeding diatheses in rodents through various methods, such as the administration of anticoagulants or through surgical procedures known to cause significant bleeding. These models are used to assess the general hemostatic effects of desmopressin in a controlled setting.

Animal ModelBleeding DisorderRelevance to Desmopressin Research
Dogs Hemophilia A, von Willebrand DiseaseEvaluating the efficacy of desmopressin in increasing FVIII and VWF levels and controlling bleeding.
Pigs von Willebrand Disease (Type 3)Studying the pathophysiology of severe VWD and as a negative control for desmopressin's mechanism of action. wikipedia.org
Rodents Induced CoagulopathiesAssessing the general hemostatic properties of desmopressin in controlled bleeding scenarios.

Genetically Modified Animal Models for Receptor Studies

The development of genetically modified (GM) animal models has revolutionized the study of drug-receptor interactions. taconic.comnih.govmdpi.com For desmopressin, these models are particularly valuable for dissecting the specific roles of the vasopressin receptors (V1a, V1b, and V2) in mediating its diverse physiological effects.

Key Applications of Genetically Modified Models in Desmopressin Research:

Confirming V2 Receptor-Mediated Antidiuresis: V2 receptor knockout mice are resistant to the antidiuretic effects of desmopressin, providing definitive evidence that this receptor subtype is solely responsible for its renal actions.

Investigating Extra-Renal Effects: The use of V1a receptor knockout mice has helped to clarify the minimal role of this receptor in the pressor (blood pressure-raising) effects of desmopressin, highlighting its high selectivity for the V2 receptor.

Studying Receptor Regulation: GM models allow for the investigation of receptor desensitization, internalization, and signaling pathways in a whole-animal context, providing insights into the long-term effects and potential for tachyphylaxis with desmopressin treatment.

Humanized Mouse Models: The creation of mice expressing human vasopressin receptors allows for a more direct assessment of desmopressin's interaction with the human receptor orthologs, improving the translational relevance of preclinical findings. taconic.com

Genetic ModificationResearch Application
V2 Receptor Knockout Confirms the V2 receptor as the mediator of desmopressin's antidiuretic effect.
V1a Receptor Knockout Demonstrates the high selectivity of desmopressin for the V2 receptor over the V1a receptor.
Humanized Receptor Knock-in Allows for the study of desmopressin's interaction with human receptors in an in vivo setting. taconic.com

Molecular Dynamics and Computational Modeling

In recent years, computational approaches have become indispensable tools in drug discovery and development, and the study of desmopressin is no exception. mdpi.com Molecular dynamics (MD) simulations and other computational modeling techniques provide a detailed, atomistic-level view of how desmopressin interacts with its target receptors and how its structure relates to its function. nih.gov

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, desmopressin) when it binds to a receptor (such as the V2 receptor). youtube.commdpi.comdovepress.com These simulations are crucial for understanding the specific molecular interactions that govern binding affinity and selectivity.

Key Insights from Docking Studies of Desmopressin:

Identification of Key Binding Residues: Docking simulations have identified specific amino acid residues within the V2 receptor's binding pocket that form critical hydrogen bonds and hydrophobic interactions with desmopressin. This information is vital for understanding the basis of its high affinity.

Explaining Receptor Selectivity: By comparing the docking of desmopressin to the V2 receptor with its docking to the V1a and oxytocin (B344502) receptors, researchers can elucidate the structural features responsible for its V2-selective profile. researchgate.netnih.gov

Virtual Screening of Analogs: Docking can be used to virtually screen libraries of desmopressin analogs, predicting their binding affinities and helping to prioritize which compounds to synthesize and test experimentally. youtube.com

Conformational Analysis of Peptide Analogs

Desmopressin is a peptide, and like all peptides, it can adopt a variety of shapes or conformations in solution. Conformational analysis aims to determine the three-dimensional structure of desmopressin and its analogs, as this structure is intimately linked to their biological activity.

Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with computational methods like molecular dynamics, has been a primary tool for elucidating the solution structure of desmopressin. scite.ainih.gov

Key Findings from Conformational Analysis:

Defined Backbone Structure: These studies have shown that while parts of the desmopressin molecule are flexible, the core cyclic structure adopts a relatively well-defined conformation. scite.ainih.gov

Role of D-Arginine: The substitution of L-arginine at position 8 with D-arginine is a key modification in desmopressin. researchgate.net Conformational studies have revealed how this change alters the peptide's backbone structure, contributing to its increased resistance to enzymatic degradation and its altered receptor-binding profile.

Correlation of Conformation with Activity: By comparing the conformations of a series of desmopressin analogs with their measured biological activities, researchers can establish relationships between specific structural features and V2 receptor agonism.

Predictive Modeling of SAR

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. mdpi.com For desmopressin, this involves synthesizing a series of analogs with systematic modifications and then measuring their V2 receptor binding affinity and functional activity.

Predictive modeling, often employing machine learning and other computational techniques, can then be used to build models that can forecast the activity of new, untested analogs. nih.govnih.gov

Approaches to Predictive SAR Modeling for Desmopressin:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of molecules to their biological activities. For desmopressin analogs, these models can be used to predict the impact of specific amino acid substitutions or other chemical modifications on V2 receptor agonism.

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific receptor. By analyzing the structures of active desmopressin analogs, a pharmacophore model for V2 receptor agonists can be developed. This model can then be used to design new analogs with a high probability of being active.

Machine Learning Models: More advanced machine learning algorithms can be trained on existing SAR data to create highly predictive models. nih.gov These models can capture complex, non-linear relationships between structure and activity that may be missed by traditional QSAR approaches.

Computational TechniqueApplication in Desmopressin Research
Ligand-Receptor Docking Predicting the binding mode of desmopressin to the V2 receptor and explaining selectivity. nih.govyoutube.com
Conformational Analysis Determining the 3D structure of desmopressin and its analogs in solution. scite.ainih.gov
Predictive SAR Modeling Forecasting the biological activity of novel desmopressin analogs based on their chemical structure. nih.gov

Structure Activity Relationships Sar and Analog Development

Impact of Structural Modifications on V2 Selectivity

The quest for receptor-selective vasopressin analogues has been a central theme in their development, aiming to isolate the desired antidiuretic effects mediated by the V2 receptor (V2R) from the vasopressor effects mediated by the V1a receptor (V1aR). numberanalytics.comwikipedia.org Desmopressin (B549326) ([1-deamino, 8-D-arginine]AVP or dDAVP) is a highly selective V2R agonist, a property derived from two key structural changes to the parent AVP molecule (CYFQNCPRG-NH2). numberanalytics.comdrugbank.com

The first modification is the deamination of the cysteine residue at position 1. This change, replacing the N-terminal amino group with a hydrogen atom, significantly diminishes the molecule's affinity for the V1a receptor, thereby reducing its pressor activity. The second, and equally crucial, modification is the substitution of L-arginine at position 8 with its stereoisomer, D-arginine. This alteration further enhances selectivity for the V2 receptor. numberanalytics.comresearchgate.net Molecular dynamics simulations suggest that these changes influence the binding mechanism of the molecule to different receptor subtypes. drugbank.com The result is a compound with a targeted action on the V2 receptors located in the renal collecting ducts, responsible for antidiuresis, while having negligible effects on V1 receptors that cause vasoconstriction. numberanalytics.comnumberanalytics.com

Further research into vasopressin analogs has identified other structural changes that confer V2 selectivity. For instance, the substitution of the achiral amino acid α-aminoisobutyric acid (Aib) at position 4 or 7 of AVP has been shown to produce peptides that selectively bind to the V2 receptor. nih.gov Additionally, replacing the tyrosine at position 2 and/or the phenylalanine at position 3 in the V2 agonist deamino,[Val4,D-Arg8]arginine-vasopressin (dVDAVP) with thienylalanine resulted in highly potent and selective V2 agonists. nih.gov

Table 1: Impact of Structural Modifications on Receptor Selectivity

Compound/Modification Key Structural Change(s) Primary Receptor Selectivity Effect
Arginine Vasopressin (AVP) Native peptide Non-selective (V1a, V2, etc.) Potent antidiuretic and vasopressor effects
Desmopressin (dDAVP) 1-deamination; 8-D-arginine V2 Receptor Strong antidiuretic activity with minimal vasopressor activity
[Aib4]AVP & [Aib7]AVP Substitution with α-aminoisobutyric acid at position 4 or 7 V2 Receptor Selective antidiuretic agonists with little to no pressor activity. nih.gov

| d(CH2)5[Tyr(Me)2,Dab5]AVP | Substitution with diaminobutyric acid at position 5 | V1a Receptor | Specific antagonist for the V1a receptor. nih.gov |

Influence of Chemical Changes on Resistance to Enzymatic Degradation

A significant limitation of natural peptide hormones like AVP for therapeutic use is their rapid degradation by peptidases in the body, leading to a short half-life. The structural modifications in desmopressin were specifically designed to overcome this limitation. numberanalytics.com

The deamination of the N-terminal cysteine residue at position 1 protects the molecule from cleavage by aminopeptidases. This is a critical modification as it removes the primary site for enzymatic attack at the N-terminus. Secondly, the substitution of L-arginine with D-arginine at position 8 confers resistance to cleavage by trypsin-like proteases, which typically recognize and cleave after basic L-amino acids. numberanalytics.com The prolonged duration of action of desmopressin, which can range from 6 to 24 hours compared to AVP's 2 to 6 hours, is largely attributed to this enhanced resistance to enzymatic degradation. nih.govlitfl.com

Studies have investigated the degradation of desmopressin by specific enzymes like α-chymotrypsin, which can cleave the peptide bond involving phenylalanine. nih.gov Research has also explored strategies to further protect the molecule, showing that substances like hydroxypropyl cyclodextrins can stabilize desmopressin against this enzymatic degradation. nih.gov

Design Principles for Novel Vasopressin Analogs

The success of desmopressin has informed several key principles for the design of new vasopressin analogs with tailored pharmacological profiles. nih.govmdpi.com These principles often involve a combination of strategies:

Amino Acid Substitution: Replacing specific amino acids in the AVP sequence can dramatically alter receptor selectivity and potency. As seen with desmopressin, substituting D-amino acids for L-amino acids can enhance stability and alter receptor interaction. numberanalytics.com Other examples include using unnatural amino acids like α-aminoisobutyric acid (Aib) to induce V2 selectivity or thienylalanine to boost potency. nih.govnih.gov

Side Chain and Backbone Modification: Alterations are not limited to amino acid replacement. N-methylation, α-alkylation, and modifications to the disulfide bridge are also employed. nih.govmdpi.com A "total retro-inverso" strategy, which involves reversing the direction of the peptide backbone, has been explored to create protease-resistant mimetics. nih.gov

Truncation and Cyclization: Synthesizing C-terminally truncated analogs has proven to be a successful strategy for developing potent, selective, and short-acting V2R agonists. nih.gov Local or global cyclization strategies are also used to constrain the peptide's conformation, potentially increasing receptor affinity and stability. mdpi.com

Development of Non-Peptide Mimetics: To overcome the general limitations of peptide drugs (e.g., poor oral bioavailability), research has focused on creating small, non-peptide molecules that can act as agonists or antagonists at vasopressin receptors. These compounds, such as those based on a 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine template, can offer good receptor affinity and improved pharmacokinetic properties. mdpi.com

Development of Dual-Action or Selective Modulators

Building on the principles of analog design, research has expanded to create modulators with highly specific or combined actions. nih.gov This includes the development of not only selective agonists but also highly selective antagonists for the different vasopressin and oxytocin (B344502) receptor subtypes.

For instance, specific substitutions have yielded the first highly selective antagonists for the oxytocin receptor (desGly-NH2,d(CH2)5[D-Trp2,Thr4,Dap5]OVT) and the vasopressin V1a receptor (d(CH2)5[Tyr(Me)2,Dab5]AVP). nih.gov The availability of such specific antagonists is crucial for dissecting the precise physiological roles of each receptor subtype. nih.gov

In another innovative approach, researchers have created novel hypotensive vasopressin peptides by replacing the phenylalanine at position 3 in a known antagonist with arginine. The resulting peptide, d(CH2)5[D-Tyr(Et)2,Arg3,Val4]AVP, exhibits a vasodepressor action that does not appear to be mediated by the classical vasopressin or oxytocin receptors, suggesting the existence of a new receptor subtype. nih.gov Furthermore, the development of potent, selective, and short-acting V2 receptor agonists, such as compounds 19 (c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm) and 38 (c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2), highlights a strategy to create drugs with a more controlled duration of action to reduce potential side effects like hyponatremia. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of desmopressin acetate trihydrate in laboratory settings?

  • Methodology : Use reversed-phase HPLC with a mobile phase combining 20 mM sodium acetate, 0.2% triethylamine, and 0.3% tetrahydrofuran (Solution A) and a gradient of methanol/acetonitrile (Solution B). System suitability must meet pharmacopeial criteria for retention time and peak symmetry .
  • Validation : Quantify amino acid composition via pre-column derivatization with OPA or FMOC reagents, calibrated against reference standards .

Q. How should this compound be stored to ensure stability in experimental settings?

  • Storage Guidelines :

  • Powder : Store at -20°C for ≤3 years; in solvent, -80°C for ≤1 year .
  • Solutions : Protect from light in airtight Type I glass containers at ≤25°C (preferably 2–8°C) .
    • Note : Degradation occurs above 25°C; confirm solubility in water (H₂O) before use .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Key Properties :

  • Molecular formula: C₄₈H₇₄N₁₄O₁₇S₂·3H₂O .
  • Molecular weight: 1189.32 g/mol .
  • Solubility: Highly soluble in water and acetic acid; insoluble in nonpolar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Approach :

  • Use dose-response studies (e.g., 1×10⁻¹⁰ to 1×10⁻⁸ mol/L for in vitro assays) to correlate receptor binding (V2 vasopressin receptors) with clinical outcomes .
  • Adjust for renal clearance variability by modeling creatinine clearance (CrCl) thresholds (<50 mL/min contraindicated) .
    • Data Analysis : Apply one-way ANOVA to compare proliferation (WST-1 assay) and contraction (collagen gel assay) across concentrations .

Q. What experimental designs are optimal for investigating desmopressin’s antidiuretic effects in disease models?

  • Model Selection :

  • Central Diabetes Insipidus : Use knockout mice lacking vasopressin receptors .
  • Hepatic Fibrosis : Treat hepatic stellate cells with desmopressin (1×10⁻⁸ mol/L) and measure secretion of fibrotic markers (e.g., TGF-β via ELISA) .
    • Controls : Include pituitrin (0.1–10.0 U/L) as a comparator for vasopressin-like activity .

Q. How should researchers address discrepancies in reported molecular weights (e.g., 1129.27 vs. 1189.32 g/mol)?

  • Resolution :

  • Confirm hydration state: Anhydrous form (CAS 62288-83-9) has MW 1129.27 g/mol; trihydrate (CAS 62357-86-2) adds 54.03 g/mol for 3H₂O .
  • Validate via mass spectrometry (ESI-MS) and elemental analysis .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis for this compound?

  • Quality Control :

  • Enforce USP standards (95–105% purity on anhydrous basis) using amino acid analysis .
  • Monitor acetic acid content via titration and adjust during lyophilization .

Contradictions and Methodological Considerations

Q. Why do storage recommendations vary between -20°C (powder) and 2–8°C (solutions)?

  • Explanation : Lyophilized powder is stable at -20°C, but reconstituted solutions degrade faster due to hydrolysis; refrigeration (2–8°C) slows this process .

Q. How to reconcile differences in clinical dosing (0.05–0.8 mg/day) with in vitro concentrations (1×10⁻¹⁰–1×10⁻⁸ mol/L)?

  • Pharmacokinetic Modeling : Adjust for bioavailability (oral: ~0.1%; intranasal: 3–5%) and plasma protein binding (~50%) .

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